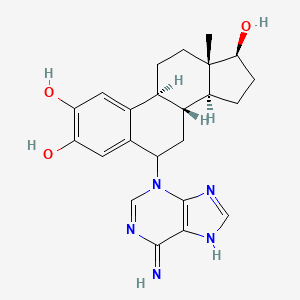

2-Hydroxy Estradiol 6-N3-Adenine

Description

Overview of Catechol Estrogens and Their Metabolites in Biological Systems

Catechol estrogens are metabolites of the primary female sex hormone, estradiol (B170435). These compounds are characterized by the presence of two hydroxyl groups on the aromatic A-ring of the steroid structure. Their formation and subsequent reactions are of significant interest due to their dual role as both essential signaling molecules and potential endogenous carcinogens.

The initial and rate-limiting step in the metabolism of estrogens is hydroxylation, a reaction predominantly catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). nih.gov This process occurs mainly in the liver, but also in extrahepatic tissues such as the breast, uterus, and brain. nih.govrupahealth.comresearchgate.net

The hydroxylation of estradiol can occur at various positions, but the two major pathways involve the C2 and C4 positions of the aromatic ring, leading to the formation of 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2), respectively. wikipedia.orgontosight.ai Several CYP isoforms are involved in these transformations. Specifically, CYP1A2 and CYP3A4 are the primary enzymes responsible for the 2-hydroxylation of estradiol in the liver, while CYP1A1 plays a more significant role in this process in extrahepatic tissues. nih.govresearchgate.netoup.com In contrast, CYP1B1 is the principal enzyme catalyzing the 4-hydroxylation of estradiol, particularly in estrogen target tissues. nih.govresearchgate.netmdpi.com

The relative activity of these enzymes can vary between individuals and tissues, influencing the balance between the 2- and 4-hydroxylation pathways. nih.gov This balance is crucial, as the resulting catechol estrogens have different biological properties and are associated with different health outcomes.

Interactive Table: Key Cytochrome P450 Enzymes in Estradiol Hydroxylation

| Enzyme | Primary Location | Major Metabolite Formed from Estradiol |

| CYP1A1 | Extrahepatic Tissues | 2-Hydroxyestradiol nih.gov |

| CYP1A2 | Liver | 2-Hydroxyestradiol nih.govoup.com |

| CYP1B1 | Extrahepatic Tissues (e.g., breast, uterus) | 4-Hydroxyestradiol nih.govresearchgate.netmdpi.com |

| CYP3A4 | Liver, Extrahepatic Tissues | 2-Hydroxyestradiol nih.govresearchgate.netoup.com |

The hydroxylation of estradiol is not merely a mechanism for its elimination from the body; the resulting metabolites are biologically active and have significant physiological and pathological implications.

The 2-hydroxylation pathway is generally considered the major route of estrogen metabolism and is often associated with protective effects. nih.govnih.gov 2-Hydroxyestradiol has a much lower affinity for estrogen receptors compared to estradiol and is considered to have weak or even anti-estrogenic properties. rupahealth.comnih.gov Its metabolite, 2-methoxyestradiol, has been shown to inhibit cell proliferation and angiogenesis, suggesting a potential role in cancer prevention. wikipedia.orgnih.gov

Conversely, the 4-hydroxylation pathway is often linked to carcinogenic processes. nih.govwikipedia.org 4-Hydroxyestradiol can undergo redox cycling to generate reactive oxygen species and electrophilic quinone intermediates, which can damage DNA and other cellular macromolecules. nih.govmdpi.com Specifically, the oxidation of catechol estrogens, particularly 4-hydroxyestrogens, leads to the formation of catechol estrogen-3,4-quinones (CE-3,4-Q). nih.govnih.govpnas.org These quinones are highly reactive electrophiles that can form covalent adducts with DNA, primarily with guanine (B1146940) and adenine (B156593) bases. researchgate.netnih.govnih.gov The formation of these DNA adducts, particularly depurinating adducts that leave behind an apurinic site, is considered a critical step in the initiation of some cancers. nih.govnih.govpnas.org

The less reactive 2,3-quinones derived from 2-hydroxyestradiol can also form DNA adducts, such as the 2-OHE2-6-N3Ade adduct, although they are generally considered less carcinogenic than their 4-hydroxy counterparts. mdpi.com The balance between the formation of these different catechol estrogens and their subsequent detoxification or activation to reactive species is therefore a critical determinant of estrogen-related cancer risk. researchgate.netnih.gov

Role of Nucleobase Conjugation in Chemical Biology and Molecular Probing

The covalent attachment of molecules to nucleobases, a process known as nucleobase conjugation, is a fundamental concept in chemical biology with wide-ranging applications, particularly in the design of molecular probes.

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. conju-probe.comabzena.com This technique is central to the development of molecular probes, which are molecules used to study and visualize biological processes in living systems. nih.govburleylabs.co.uk

The design of a molecular probe involves several key components: a targeting moiety that recognizes a specific biological target, a signaling agent (e.g., a fluorescent dye or a radioactive isotope), and often a linker that connects the two. nih.gov The targeting ligand's design is crucial for the probe's specificity and efficacy. abzena.comnih.gov In the context of DNA, ligands can be designed to bind to specific sequences or structures, such as the major or minor grooves. nih.gov

Quinone methides (QMs) are highly reactive intermediates that have been exploited in the design of DNA alkylating agents and cross-linking agents. acs.orgnih.govrsc.org The reactivity of QMs can be modulated by substituents, allowing for the fine-tuning of their stability and selectivity towards different nucleophilic sites in DNA. acs.org This controlled reactivity is essential for designing probes that can selectively label specific DNA bases.

Adenine, a fundamental component of DNA and RNA, can be chemically modified in various ways, and these modifications have profound effects on nucleic acid structure and function. nih.gov In DNA, adenine methylation can influence DNA-protein interactions and play a role in gene regulation. nih.gov

In RNA, N6-methyladenosine (m6A) is the most abundant internal modification and plays a crucial role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation. nih.govthegreerlab.comresearchgate.net These modifications can alter the local structure of RNA, creating or disrupting binding sites for proteins that "read" these epigenetic marks. acs.org

The formation of adducts between reactive metabolites, such as catechol estrogen quinones, and adenine bases in DNA can lead to genomic instability. nih.govnih.gov The specific site of adduction on the adenine base can influence the type of DNA damage and the subsequent cellular response. For instance, the formation of depurinating adducts at the N3 or N7 positions of purine (B94841) bases can lead to the generation of apurinic sites, which if not repaired correctly, can result in mutations during DNA replication. nih.govnih.govpnas.org The study of specific adenine adducts, such as 2-Hydroxy Estradiol 6-N3-Adenine, provides valuable insights into the mechanisms of chemical carcinogenesis and the intricate interplay between metabolism and genetic integrity.

Establishing the Academic Research Focus on this compound

The academic research focus on this compound stems from its identity as a specific DNA adduct formed from the metabolism of estradiol. mdpi.comnih.gov This compound serves as a biomarker for DNA damage induced by catechol estrogens and is a key subject in studies investigating the genotoxic mechanisms of estrogens. nih.gov

Research into this compound and its analogs, such as 4-OHE(2)-1-N3Ade, aims to elucidate the pathways leading to estrogen-induced cancer. nih.govnih.gov By studying the formation, stability, and biological consequences of these adducts, scientists can better understand how hormonal metabolism can contribute to the initiation of cancer. Furthermore, the synthesis and characterization of such adducts are crucial for developing analytical methods to detect them in biological samples and for use as standards in toxicological and molecular biology research. scbt.comclearsynth.comlgcstandards.com The study of this compound, therefore, lies at the heart of efforts to unravel the complex relationship between estrogens, metabolism, and carcinogenesis.

Structure

3D Structure

Properties

Molecular Formula |

C23H27N5O3 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-6-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |

InChI |

InChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,24,29-31H,2-6H2,1H3,(H,25,26)/t11-,13-,15+,16?,19+,23+/m1/s1 |

InChI Key |

IIQKSVGPYDEBGE-MIPWJFNXSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6 |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6 |

Origin of Product |

United States |

Molecular Mechanisms and Biochemical Interactions of 2 Hydroxy Estradiol 6 N3 Adenine

Formation and Characterization as a DNA Adduct

The genesis of 2-Hydroxy Estradiol (B170435) 6-N3-Adenine is a multi-step process rooted in the metabolic activation of endogenous estrogens. This process transforms a natural hormone into a reactive species capable of damaging DNA.

Pathways of Formation from 2-Hydroxyestradiol (B1664083) Quinones and Adenine (B156593)

The formation of the 2-Hydroxy Estradiol 6-N3-Adenine adduct begins with the metabolism of the primary female sex hormone, 17β-estradiol (E2). A major metabolic pathway involves hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP1A family, to form catechol estrogens. nih.gov One such product is 2-hydroxyestradiol (2-OHE2).

This catechol estrogen is not inherently reactive with DNA. It must first be oxidized to a more electrophilic form. This oxidation, which can be carried out by various oxidative enzymes like peroxidases or metal ions, converts 2-OHE2 into an ortho-quinone, specifically the estradiol-2,3-quinone (E2-2,3-Q). youtube.comwikipedia.org These quinones are highly reactive electrophiles.

The E2-2,3-quinone is unstable and can tautomerize to a quinone methide intermediate. youtube.com This quinone methide is the species that directly reacts with DNA. The reaction occurs with the purine (B94841) bases, and in the case of this compound, the target is the adenine base within the DNA sequence. youtube.comnih.gov The formation of this specific adduct is significantly less efficient compared to the adducts derived from the 4-hydroxyestradiol (B23129) (4-OHE2) metabolite, which is considered more carcinogenic. nih.govwikipedia.org In controlled in vitro reactions, a mixture containing 95% 2-OHE2 and only 5% 4-OHE2 was required to produce comparable amounts of their respective depurinating adducts, highlighting the lower reactivity of the 2-OHE2 pathway in forming these lesions. wikipedia.org

Michael Addition Mechanisms in DNA Adduct Formation

The chemical reaction that covalently links the estrogen quinone to the adenine base is known as a Michael addition. elsevierpure.comcapes.gov.brbiorxiv.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. capes.gov.brnih.gov In this specific biochemical context:

The Michael acceptor is the electrophilic estradiol-2,3-quinone (or its quinone methide tautomer).

The Michael donor is a nucleophilic site on a DNA base. For the formation of this compound, the nucleophile is the nitrogen atom at the N3 position of adenine. youtube.comnih.gov

The reaction is specifically classified as a 1,6-Michael addition . nih.gov This nomenclature refers to the positions on the quinone methide where the addition occurs. The adenine base attacks the C-6 position of the steroidal backbone, leading to the formation of a stable carbon-nitrogen bond and the creation of the 2-OHE2-6-N3Ade adduct. nih.gov This process is distinct from the 1,4-Michael addition that characterizes the reaction of the more carcinogenic estradiol-3,4-quinones. youtube.comnih.gov

Specificity of N3-Adenine Adduction and Depurinating Lesions

The reaction of the E2-2,3-quinone methide shows specificity for certain nucleophilic sites within DNA. While other adducts can be formed, a key product is the 2-OHE2-6-N3Ade. nih.govnih.gov The adduction occurs at the N3 position of the adenine ring.

A critical characteristic of N3-adenine adducts is their instability. youtube.com The formation of this adduct weakens the N-glycosidic bond that connects the adenine base to the deoxyribose sugar in the DNA backbone. nih.gov This destabilization leads to the spontaneous cleavage of the bond and the release of the entire modified base (this compound) from the DNA strand. youtube.comnih.gov

This process is known as depurination , and the resulting gap in the DNA is called an apurinic (AP) site. nih.gov Apurinic sites are a form of DNA damage that, if not properly repaired by the cell's machinery, can lead to mutations during subsequent rounds of DNA replication. These mutations are believed to be a critical step in the initiation of cancer. wikipedia.org While the 2-OHE2-6-N3Ade adduct is a depurinating lesion, it is formed in much lower quantities than the depurinating adducts from 4-OHE2, which include both N3-adenine and N7-guanine adducts. nih.govwikipedia.org

In Vitro Models for Studying Adduct Formation and DNA Destabilization

The study of this compound and its formation relies heavily on various in vitro models that allow researchers to control conditions and analyze the reaction products. These models have been crucial for characterizing the adduct and understanding the process of DNA destabilization.

Commonly used models include:

Reactions with isolated DNA: Calf thymus DNA is often used as a substrate in reactions with chemically synthesized estrogen quinones or with catechol estrogens activated by enzymes like horseradish peroxidase or lactoperoxidase. wikipedia.org These experiments allow for the direct study of adduct formation and have demonstrated that E2-2,3-quinones produce significantly fewer depurinating adducts than E2-3,4-quinones. wikipedia.org

Cultured Cell Lines: Human breast epithelial cell lines, such as the estrogen receptor-negative MCF-10F line, are used to study adduct formation in a more biologically relevant context. Using these cells helps confirm that the genotoxic pathway can occur independently of the estrogen receptor-mediated hormonal pathway. In these models, cells are treated with 2-OHE2, and the resulting DNA adducts are extracted and quantified.

Analytical Techniques: The identification and quantification of the 2-OHE2-6-N3Ade adduct in these models are typically achieved using sophisticated analytical methods, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the precise measurement of the low levels of this specific adduct. nih.gov These in vitro systems have been instrumental in demonstrating the formation of 2-OHE2-6-N3Ade, its nature as a depurinating lesion, and the resulting DNA destabilization that can lead to apurinic sites. youtube.comwikipedia.org

Interactions with Estrogen Receptors (ERs) and Related Nuclear Receptors

While the primary known role of this compound is as a DNA lesion, understanding its potential interaction with estrogen receptors (ERs) is necessary for a complete biochemical profile. ERs are key proteins in mediating the hormonal effects of estrogens.

Quantitative Assessment of Binding Affinity to ERα and ERβ (in vitro)

A review of the scientific literature reveals a notable absence of direct quantitative data (such as Kd or IC50 values) for the binding affinity of the This compound adduct to either estrogen receptor subtype, ERα or ERβ. Research has predominantly focused on its formation and role as a genotoxic DNA lesion, a pathway that can initiate cellular damage independently of receptor binding.

However, to provide context, it is useful to examine the binding affinity of its precursor molecule, 2-hydroxyestradiol (2-OHE2). The precursor does interact with estrogen receptors, although its affinity is generally lower than that of the parent hormone, 17β-estradiol. The binding of 2-OHE2 is important as it represents a competing pathway to its oxidation and subsequent DNA adduct formation.

| Compound | Receptor | Relative Binding Affinity (RBA %)a | Reference |

|---|---|---|---|

| 17β-Estradiol (Reference) | ERα | 100 | |

| 2-Hydroxyestradiol (Precursor) | ERα | 1.1 - 22 | |

| 17β-Estradiol (Reference) | ERβ | 100 | |

| 2-Hydroxyestradiol (Precursor) | ERβ | 7 - 81 |

It is crucial to reiterate that the data presented above is for the precursor, 2-hydroxyestradiol , and not the DNA adduct itself. The structural modification—the covalent attachment of adenine at the C-6 position—is substantial and would be expected to dramatically alter the molecule's ability to fit into the ligand-binding pocket of the estrogen receptor. The prevailing scientific view is that the biological significance of this compound lies in its identity as a depurinating DNA lesion, which contributes to mutagenesis through the generation of apurinic sites, rather than through direct interaction with the estrogen receptor signaling pathway. nih.govwikipedia.org

Ligand-Induced Conformational Dynamics of ERs

The binding of a ligand to an estrogen receptor (ER) is a critical event that initiates a cascade of molecular interactions, ultimately leading to the regulation of gene expression. This process is highly dependent on the conformational state of the receptor, which can be significantly influenced by the specific ligand bound.

Upon binding of an agonist like estradiol, the ER undergoes a significant conformational change. Molecular dynamics simulations of the human estrogen receptor alpha ligand-binding domain (ERα LBD) have revealed the pivotal role of specific amino acid residues, such as His524, in stabilizing the biologically active agonist conformation. nih.gov This repositioning of key structural elements, like helix 12 (H12), creates a surface suitable for the recruitment of co-activator proteins, which is essential for initiating gene transcription. nih.gov

In contrast, the binding of antagonists or selective estrogen receptor modulators (SERMs) induces different conformational changes. These can result in the H12 helix being positioned in a way that either blocks the co-activator binding groove or recruits co-repressor proteins, thereby inhibiting transcriptional activity. nih.gov The specific conformational dynamics induced by a ligand are therefore a key determinant of its biological activity.

Studies comparing the conformational dynamics of ERα and ERβ have highlighted differences in their flexibility and stability upon ligand binding. For instance, while estradiol binding reduces the accessibility of tryptophans in ERα, it exposes the tryptophans in ERβ. nih.gov These distinct ligand-induced conformational changes in the two ER subtypes may underlie their differential roles in mediating the effects of estrogens and SERMs in various tissues. nih.gov

Exploration of Differential Receptor Selectivity and Agonist/Antagonist Profiles

The two main estrogen receptor subtypes, ERα and ERβ, exhibit distinct tissue distributions and can mediate different, sometimes opposing, physiological effects. Consequently, ligands that can selectively interact with one receptor subtype over the other are of significant interest for their potential therapeutic applications.

Researchers have developed ligands with pronounced selectivity for either ERα or ERβ. For example, propyl-pyrazole-triol (PPT) acts as a selective agonist for ERα, while methyl-piperidino-pyrazole (B8055926) (MPP) is a selective antagonist for ERα. nih.gov Conversely, diarylpropionitrile (DPN) is an ERβ-selective agonist, and R,R-tetrahydrochrysene (R,R-THC) functions as an ERβ-selective antagonist while also exhibiting some agonist activity through ERα. nih.gov

Enzymatic Modulations and Metabolic Interplay

The metabolic fate of estrogens is a complex process involving a number of key enzymes. The compound this compound, as a derivative of a catechol estrogen, is positioned at a critical juncture in these metabolic pathways.

Influence on Cytochrome P450 (CYP) Isoforms Involved in Catechol Estrogen Metabolism (e.g., CYP1A1, CYP1A2, CYP1B1)

The formation of catechol estrogens, such as 2-hydroxyestradiol (2-OHE2) and 4-hydroxyestradiol (4-OHE2), is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov These enzymes play a crucial role in the initial step of estrogen metabolism. nih.gov

The main CYP isoforms involved in this process are CYP1A1, CYP1A2, and CYP1B1, and they exhibit different tissue expression patterns and substrate specificities. nih.govnih.gov

CYP1A1: Primarily found in extrahepatic tissues, CYP1A1 is mainly responsible for the 2-hydroxylation of estrogens. nih.govuu.nl However, it can also produce a smaller amount of 4-hydroxyestrogens. uu.nl

CYP1A2: This isoform is predominantly expressed in the liver and, along with CYP3A4, is a major contributor to the formation of 2-OHE2 in this organ. nih.govnih.gov

CYP1B1: Highly expressed in estrogen target tissues like the breast, ovary, and uterus, CYP1B1 specifically catalyzes the 4-hydroxylation of estradiol. nih.govnih.gov This is significant because 4-hydroxyestradiol is considered to be a more carcinogenic metabolite than its 2-hydroxylated counterpart. nih.gov

The balance between the activities of these CYP isoforms can therefore influence the ratio of 2-OHE2 to 4-OHE2, which may have implications for estrogen-related health outcomes. Polymorphisms in the genes encoding these enzymes can also affect their activity and alter estrogen metabolism. nih.gov

| Enzyme | Primary Location | Main Estrogen Metabolite Produced |

| CYP1A1 | Extrahepatic tissues | 2-Hydroxyestrogens |

| CYP1A2 | Liver | 2-Hydroxyestradiol (2-OHE2) |

| CYP1B1 | Estrogen target tissues (breast, ovary, uterus) | 4-Hydroxyestradiol (4-OHE2) |

Interactions with Catechol-O-methyltransferase (COMT)

Once formed, catechol estrogens can be metabolized by Catechol-O-methyltransferase (COMT). This enzyme plays a protective role by converting the reactive catechol estrogens into their less active methoxy (B1213986) derivatives, such as 2-methoxyestradiol. wikipedia.orgresearchgate.net

COMT is a key enzyme in the degradation of not only catechol estrogens but also catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine. researchgate.netnih.gov Catechol estrogens can act as competitive inhibitors of COMT, potentially affecting the metabolism of these neurotransmitters. wikipedia.orgresearchgate.net

The activity of COMT can be influenced by genetic polymorphisms. For example, the Val158Met polymorphism in the COMT gene results in different enzyme activities, which can in turn affect estrogen levels. researchgate.net Individuals with the lower-activity Met/Met genotype may have higher levels of estrogens. researchgate.net The interaction between estradiol levels and COMT genotype has been shown to influence cognitive functions such as working memory. nih.govnih.gov

Modulation of Nucleotide Metabolic Enzymes

Emerging research suggests a link between estrogen and the metabolism of extracellular nucleotides, which are important signaling molecules in the cardiovascular system. Enzymes such as ectonucleoside triphosphate diphosphohydrolase-1 (CD39), ecto-5'-nucleotidase (CD73), and ecto-adenosine deaminase (eADA) are involved in the catabolism of ATP, AMP, and adenosine (B11128). nih.gov

Studies in mice have shown that estradiol can inhibit the activity of eADA, the enzyme responsible for converting adenosine to inosine. nih.gov This inhibition leads to an increase in the local concentration of adenosine, a potent vasodilator, which may contribute to the protective cardiovascular effects of estrogen. nih.gov The presence of the adenine moiety in this compound suggests a potential for interaction with enzymes involved in nucleotide metabolism, although direct evidence for this specific compound is not yet available.

Computational and Biophysical Studies

Computational and biophysical techniques are invaluable tools for elucidating the molecular details of ligand-receptor interactions and the dynamics of biological macromolecules. Molecular dynamics simulations, for example, have provided significant insights into the conformational changes that occur in the estrogen receptor upon ligand binding. nih.gov These simulations can help to explain how different ligands can elicit agonist or antagonist responses. nih.gov

Biophysical methods such as intrinsic tryptophan fluorescence and circular dichroism have been used to study the conformational dynamics and stability of ERα and ERβ. nih.gov These studies have revealed differences in how the two receptor subtypes respond to ligand binding, which may underlie their distinct functional roles. nih.gov While specific computational or biophysical studies on this compound are not widely reported, these approaches would be instrumental in characterizing its binding mode to the estrogen receptors and its effects on their conformational dynamics. Such studies could also predict its potential interactions with metabolic enzymes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the three-dimensional structures and interaction dynamics of estrogen-DNA adducts within a biological context. While specific studies focusing exclusively on this compound are limited, research on related catechol estrogen-DNA adducts provides a framework for understanding its likely behavior.

Molecular docking simulations can predict the preferred binding orientation of the this compound adduct within the active site of DNA repair enzymes or its conformation within a DNA duplex. These simulations are crucial for understanding how the adducted steroid moiety might influence protein-DNA recognition and subsequent cellular processes. For instance, modeling studies on similar adducts have helped in interpreting spectroscopic data by revealing energetically favorable conformations. nih.gov These studies often show significant π-π stacking interactions between the aromatic rings of the estrogen and the DNA bases, which can distort the normal DNA structure.

Molecular dynamics simulations can further provide insights into the conformational flexibility and stability of the DNA duplex containing the this compound adduct over time. These simulations can reveal how the adduct affects the local and global DNA structure, including changes in groove widths, bending, and base pairing stability. Such structural perturbations are thought to be a key factor in the miscoding and mutagenic potential of these adducts.

Table 1: Illustrative Parameters from Molecular Dynamics Simulations of Estrogen-DNA Adducts

| Parameter | Unmodified DNA | DNA with Estrogen Adduct |

| Average Helical Rise | 3.4 Å | 3.2 - 3.6 Å |

| Average Helical Twist | 34.3° | 30° - 38° |

| Major Groove Width | 11.6 Å | 9.0 - 14.0 Å |

| Minor Groove Width | 5.7 Å | 4.0 - 7.0 Å |

| RMSD of Adduct | N/A | 1.5 - 2.5 Å |

Note: This table presents typical values observed in simulations of various estrogen-DNA adducts to illustrate the potential impact of an adduct like this compound. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties, reactivity, and stability of this compound. These computational methods can provide detailed information about the molecule's geometry, charge distribution, and the energies of its molecular orbitals.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help to predict the chemical reactivity of the adduct. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap generally suggests higher reactivity. For catechol estrogen quinones, which are the precursors to these adducts, such calculations can elucidate their electrophilic nature and their propensity to react with nucleophilic sites on DNA bases like the N3 position of adenine. pnas.org

Furthermore, quantum chemical calculations can be used to determine the relative stabilities of different conformers of the this compound adduct. The covalent bond between the estrogen and adenine can lead to rotational isomers (rotamers), and these calculations can identify the most energetically favorable orientations. This information is critical for interpreting experimental data and for understanding how the adduct is recognized by cellular machinery. nih.gov The stability of the glycosidic bond in the adducted nucleoside is another key parameter that can be investigated using quantum chemical methods, as its destabilization can lead to depurination and the formation of mutagenic apurinic sites. oup.comoup.com

Spectroscopic Investigations of Binding Events (e.g., Fluorescence Quenching, UV-Vis)

Spectroscopic techniques are essential for the experimental characterization of estrogen-DNA adducts and their interactions. Fluorescence and UV-Vis absorption spectroscopy are particularly valuable in this regard.

Fluorescence Spectroscopy: While the native fluorescence of the this compound adduct itself may be weak, fluorescent probes are often used to study its formation and interactions. dtic.mildtic.mil For instance, fluorescently labeled catechol estrogens can be used to monitor their binding to DNA and the subsequent formation of adducts. nih.gov The intrinsic fluorescence of proteins, such as DNA repair enzymes, can also be utilized. The binding of the adduct to such a protein can lead to quenching of the protein's tryptophan fluorescence, providing a means to quantify the binding affinity.

Fluorescence-based techniques like Förster Resonance Energy Transfer (FRET) can be employed to study the conformational changes in DNA or proteins upon adduct formation. nih.govresearchgate.netkoreascience.kr

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is a fundamental technique for monitoring the formation of estrogen-DNA adducts. The reaction of catechol estrogen quinones with DNA can be followed by observing changes in the UV-Vis spectrum over time. nih.gov The formation of the adduct results in a new chromophore with a distinct absorption profile compared to the individual reactants. This technique can be used to study the kinetics of the adduction reaction.

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detection is a powerful method for the separation, identification, and quantification of specific adducts like this compound from complex biological mixtures. dtic.mildtic.milnih.gov

Table 2: Spectroscopic Data for a Representative Catechol Estrogen Adduct

| Technique | Parameter | Value |

| UV-Vis Spectroscopy | λmax (Adduct) | ~290 nm |

| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | |

| Fluorescence Spectroscopy | Excitation Wavelength | ~285 nm |

| Emission Wavelength | ~330 nm | |

| Quantum Yield | 0.05 - 0.15 |

Note: The values in this table are illustrative and based on data for similar catechol estrogen derivatives. researchgate.net The exact spectroscopic properties of this compound would need to be determined experimentally.

Applications in Chemical Biology Research and Methodological Advancement

Development as Molecular Probes for Cellular Imaging and Tracking

The development of molecular probes is crucial for visualizing and understanding dynamic cellular processes. While the direct application of fluorescently tagged 2-Hydroxy Estradiol (B170435) 6-N3-Adenine as a molecular probe is not extensively documented in current literature, the principles of probe design and the study of related fluorescent estrogen derivatives provide a strong basis for its potential in this area.

The design of fluorescent probes typically involves conjugating a fluorophore to a molecule of interest without significantly altering its biological activity. In the context of estrogen-related research, various fluorescently labeled estradiol derivatives have been synthesized to investigate the localization and trafficking of estrogen receptors. These efforts have employed a range of fluorophores and conjugation strategies, including click chemistry, to attach dyes to the steroidal scaffold.

While specific synthesis of a fluorescent 2-Hydroxy Estradiol 6-N3-Adenine probe has not been detailed in available research, the methodologies applied to other estrogen-DNA adducts offer a potential blueprint. For instance, catechol estrogen-derived guanine (B1146940) adducts, which are non-fluorescent, have been chemically labeled with fluorescent markers like pyrenesulfonyl chloride to enable their detection using sensitive laser-excited fluorescence spectroscopy. This approach allows for the study of adduct formation in biological samples. It is conceivable that a similar strategy could be employed to create a fluorescent version of the this compound adduct for research purposes.

Live-cell imaging using fluorescent probes provides invaluable real-time information about the spatial and temporal distribution of molecules within a cell. Fluorescently labeled estradiol analogs have been successfully used to visualize estrogen receptor dynamics in living cells, tracking their movement and localization to different cellular compartments.

A fluorescently tagged this compound could theoretically be used to study the subcellular sites of its formation and interaction. Such a probe could help answer critical questions about where in the cell this DNA damage occurs most frequently and how it is processed by the cellular machinery. However, it is important to note that the primary focus of research on this compound has been its role as a marker of DNA damage rather than its use as an imaging agent. The inherent reactivity and potential for rapid depurination of this adduct would also present challenges in its application as a stable imaging probe.

Utilization in Affinity-Based Proteomics for Target Identification

Affinity-based proteomics is a powerful technique to identify the protein binding partners of a specific molecule. The reactive nature of estrogen metabolites suggests that they can form covalent adducts not only with DNA but also with proteins, a process termed "estrogenization." This reactivity can be harnessed to identify cellular proteins that are targeted by these metabolites.

The formation of this compound itself is a result of a covalent reaction. The electrophilic quinone metabolite of 2-hydroxyestradiol (B1664083) reacts with the nucleophilic nitrogen of adenine (B156593). This inherent reactivity is the basis for covalent capture strategies in proteomics. By introducing a "clickable" handle, such as an alkyne or azide (B81097) group, onto the estrogen molecule, researchers can create probes that, after reacting with their cellular targets, can be tagged with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) for enrichment and identification.

While studies have not specifically used the this compound adduct as the starting probe, they have successfully employed ethinylestradiol as a precursor to identify protein targets of catechol estrogens in liver microsomes. This approach leverages the in situ metabolic activation of the probe to its reactive quinone form, which then covalently modifies nearby proteins.

Mass spectrometry (MS) is the cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from complex biological samples. In the context of estrogen adducts, MS-based proteomics has been instrumental in identifying "estrogenized" proteins in human blood. Shotgun proteomics approaches have been used to pinpoint the specific sites of covalent modification by catechol estrogens on proteins like human serum albumin and immunoglobulin G. These studies have shown that cysteine, lysine, and histidine residues are primary targets for adduction.

The identification of proteins that are modified by estrogen metabolites can provide crucial insights into the off-target effects of estrogens and their role in disease. While direct proteomic screens for targets of this compound are not yet reported, the established methodologies for broader catechol estrogen-protein adducts pave the way for such future investigations.

| Research Area | Key Findings | Relevant Compounds |

| Proteomics of Estrogen Adducts | Catechol estrogens form covalent adducts with serum proteins, primarily on Cys, Lys, and His residues. | 2-hydroxyestradiol, 4-hydroxyestradiol (B23129), Human Serum Albumin, Immunoglobulin G |

| Covalent Capture | Ethinylestradiol can be used as a precursor probe to identify protein targets of catechol estrogens in situ. | Ethinylestradiol |

| MS-based Identification | Shotgun proteomics can identify specific sites of "estrogenization" on proteins in biological samples. | Catechol Estrogens |

Research Tools for Investigating DNA Damage and Repair Pathways

The most well-established application of this compound is as a research tool to probe the mechanisms of DNA damage and repair. Its formation is a direct consequence of the metabolic activation of estradiol to genotoxic species.

The metabolism of estradiol can lead to the formation of catechol estrogens, such as 2-hydroxyestradiol. Oxidation of these catechols produces reactive quinones that can covalently bind to DNA, forming adducts like this compound. This adduct is a depurinating adduct, meaning it destabilizes the glycosidic bond connecting the adenine base to the deoxyribose sugar in the DNA backbone. This leads to the loss of the adducted base, creating an apurinic (AP) site. mdpi.com AP sites are non-instructional lesions and, if not properly repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer. mdpi.comnih.gov

Inducing Site-Specific DNA Lesions for Repair Mechanism Studies

The chemical compound this compound (2-OHE2-6-N3Ade) is a specific type of DNA damage known as a depurinating adduct. mdpi.comnih.gov It is formed when estradiol-2,3-quinone (E2-2,3-Q), an oxidized metabolite of 2-hydroxyestradiol (2-OHE2), reacts with the adenine base in a DNA strand. nih.govresearchgate.net This reaction specifically targets the N3 position of adenine. mdpi.com

The formation of 2-OHE2-6-N3Ade is significant because it creates an unstable glycosyl bond, which connects the damaged adenine base to the sugar-phosphate backbone of the DNA. nih.gov This instability leads to the rapid cleavage of the bond and the loss of the entire adducted base from the DNA strand, a process called depurination. nih.gov The loss of the adduct leaves behind an apurinic (AP) site, which is a lesion in the DNA. mdpi.comrarediseasesjournal.com

These site-specific AP lesions are of great interest in research because they are potentially mutagenic if not repaired correctly by the cell's DNA repair machinery. mdpi.comnih.gov By introducing a known type of lesion at a specific location, researchers can meticulously study the complex cellular pathways involved in DNA repair. The presence of these adducts can trigger various DNA damage response (DDR) pathways. mdpi.com The study of how cells recognize and repair these estrogen-induced AP sites provides fundamental insights into the mechanisms that protect genomic integrity and how failures in these mechanisms can lead to the mutations that initiate cancer. rarediseasesjournal.comoup.com

Quantitative Analysis of DNA Adduct Formation in Model Systems

The quantification of DNA adducts like 2-OHE2-6-N3Ade is crucial for assessing the genotoxic potential of estrogen metabolites. Researchers utilize various in vitro model systems to study the formation of these adducts under controlled conditions. These systems often involve reacting DNA, such as calf thymus DNA, with estrogen quinones or with catechol estrogens that are enzymatically activated to form quinones. nih.gov

Advanced analytical techniques are required to detect and measure the levels of these adducts. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection and, more definitively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. nih.govpsu.edunih.gov These sensitive techniques allow for the separation and precise identification of specific adducts from complex biological mixtures. usda.gov

Studies have compared the reactivity of different estrogen quinones in forming depurinating adducts. For instance, research shows that estradiol-3,4-quinone (B1197220) (E2-3,4-Q), derived from 4-hydroxyestradiol, is much more reactive with DNA and forms significantly higher levels of depurinating adducts compared to estradiol-2,3-quinone (E2-2,3-Q), the precursor of 2-OHE2-6-N3Ade. nih.gov This difference in reactivity correlates with the observed higher carcinogenic potential of 4-hydroxyestradiol. nih.govnih.gov

The table below summarizes findings from a study comparing the levels of depurinating adducts formed from the reaction of E2-3,4-Q and E2-2,3-Q with DNA.

| Reactant Quinone | Adduct Formed | Maximum Adduct Level (µmol/mol DNA-P) | Reference |

|---|---|---|---|

| Estradiol-3,4-quinone (E2-3,4-Q) | 4-OHE2-1-N7Gua | ~140 | researchgate.net |

| Estradiol-3,4-quinone (E2-3,4-Q) | 4-OHE2-1-N3Ade | ~130 | researchgate.net |

| Estradiol-2,3-quinone (E2-2,3-Q) | 2-OHE2-6-N3Ade | 12 | researchgate.net |

This interactive table presents data on the maximum levels of different depurinating estrogen-DNA adducts formed in vitro. The data highlights the significantly lower formation of 2-OHE2-6-N3Ade compared to adducts derived from E2-3,4-Q.

Application in In Vitro Cellular Models for Pathway Elucidation (Non-Clinical)

In vitro cellular models are indispensable for dissecting the specific molecular pathways affected by estrogen-DNA adducts without the complexities of a whole organism.

Modulation of Gene Expression in Reporter Gene Assays

Reporter gene assays (RGAs) are a powerful tool for studying how various compounds affect gene expression. nih.gov In the context of estrogens, these assays typically use a reporter gene, such as luciferase, linked to an estrogen-responsive element (ERE). nih.gov When estrogen binds to its receptor (ER), the complex can bind to the ERE and activate the transcription of the reporter gene, producing a measurable signal. nih.gov

The formation of a DNA adduct like 2-OHE2-6-N3Ade within or near a gene's promoter region, including an ERE, can physically obstruct the binding of transcription factors or the ER complex. nih.gov This blockage can inhibit or alter the expression of the associated gene. By using RGAs with constructs containing site-specific adducts, researchers can directly investigate the transcriptional consequences of this type of DNA damage.

Furthermore, the formation of N6-adenine adducts is conceptually related to N6-methyladenosine (m6A), a natural and widespread RNA modification that is a key regulator of gene expression, influencing RNA splicing, export, translation, and decay. nih.gov While 2-OHE2-6-N3-Adenine is a DNA adduct, its presence on the adenine base highlights the potential for modifications at this site to have profound effects on the flow of genetic information. nih.gov Studying how such adducts modulate gene expression in reporter assays can help elucidate the mechanisms by which estrogen-induced DNA damage contributes to aberrant cellular function.

Assessment of Cellular Responses in Isolated Cell Lines to Understand Mechanisms

The biological consequences of the formation of 2-OHE2-6-N3Ade and its precursor, 2-hydroxyestradiol (2-OHE2), are actively studied in various isolated cell lines. These non-clinical models allow for the detailed examination of cellular responses to this specific form of genotoxic stress.

Studies in human mammary epithelial cells (MCF-10A) have shown that 2-OHE2 can induce the production of reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis (programmed cell death). nih.gov This suggests that the metabolic pathway leading to the formation of the 2-OHE2-6-N3Ade adduct is linked to broader cellular stress responses. nih.gov

In human breast cancer cells (MCF-7), estrogen metabolites are known to induce DNA damage markers. nih.gov The formation of depurinating adducts is a critical event in the initiation of cancer, and factors that influence the balance of estrogen metabolism, such as the activity of the COMT enzyme, can alter the levels of these adducts and cellular risk. nih.gov Furthermore, estrogen-receptor-positive cells that are deprived of estrogen show impaired DNA double-strand break repair and increased sensitivity to damage, a response that can be modulated by the reintroduction of estrogen, which upregulates the expression of DNA repair genes. oaepublish.com

The table below summarizes key findings on the cellular effects of 2-OHE2 in different in vitro models.

| Cell Line | Experimental Observation | Implication/Mechanism | Reference |

|---|---|---|---|

| MCF-10A (Human Mammary Epithelial) | 2-OHE2 treatment induced ROS accumulation, oxidative DNA damage, and apoptosis. | The genotoxicity of 2-OHE2 is mediated by ROS generated during its metabolic redox cycling. | nih.gov |

| A2780CisR (Human Ovarian Cancer) | 2-OHE2 restored sensitivity to platinum-based chemotherapy in resistant cells. | 2-OHE2 can overcome microenvironment-mediated drug resistance, potentially by inducing apoptosis. | mdpi.com |

| MCF-7 (Human Breast Cancer) | Estrogen deprivation impairs DSB repair and increases sensitivity to DNA damage. | Estrogen is required to maintain optimal levels of homologous recombination repair (HRR) gene expression. | oaepublish.com |

| MCF-10F (Human Breast Epithelial) | Inhibition of the COMT enzyme increased the levels of depurinating estrogen-DNA adducts. | Low COMT activity is a potential risk factor for breast cancer initiation by increasing genotoxic estrogen metabolites. | nih.gov |

This interactive table provides a summary of cellular responses observed in various isolated cell lines upon exposure to 2-hydroxyestradiol (2-OHE2), the precursor to the 2-OHE2-6-N3-Adenine adduct. These studies help to elucidate the mechanisms of estrogen-induced cellular damage and response pathways.

Future Research Perspectives and Directions for 2 Hydroxy Estradiol 6 N3 Adenine

Refinement of Molecular Design for Enhanced Specificity and Potency as a Probe

The development of molecular probes derived from 2-Hydroxy Estradiol (B170435) 6-N3-Adenine is a important step in studying its biological interactions. Future research should focus on refining the molecular design of these probes to enhance their specificity and potency. This involves strategic structural modifications to the core molecule. For instance, altering the stereochemistry of the estradiol backbone, such as the inversion of the C18-methyl group, has been shown to dramatically decrease estrogenicity in related estradiol derivatives. nih.gov This principle could be applied to create probes that bind specifically to their intended targets without eliciting off-target estrogenic effects.

Furthermore, the introduction of reporter tags, such as fluorophores or biotin (B1667282), via a linker attached to the adenine (B156593) or estradiol moiety, is crucial for detection and pull-down experiments. The design of these probes will need to balance the need for a detectable signal with the preservation of the adduct's native binding characteristics. Systematic screening of a library of modified compounds will be essential to identify probes with optimal performance for in vitro and in vivo applications.

Exploration of Novel Biochemical Targets and Interaction Landscapes

While the primary known target of 2-Hydroxy Estradiol 6-N3-Adenine is DNA, its broader interaction landscape within the cell remains largely unexplored. The parent molecule, 2-hydroxyestradiol (B1664083) (2-OHE2), is known to interact with systems beyond the classical estrogen receptors. rupahealth.com For example, 2-OHE2 can influence catecholamine metabolism and activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. rupahealth.comnih.gov

Future research should investigate whether the this compound adduct retains, loses, or gains the ability to interact with these and other cellular proteins. Techniques such as affinity purification-mass spectrometry (AP-MS) using the aforementioned refined molecular probes could identify novel binding partners. Uncovering these interactions will be critical to understanding the full spectrum of cellular processes perturbed by the formation of this adduct, potentially revealing new mechanisms of its involvement in pathogenesis.

Development of Advanced Analytical Platforms for Detecting and Quantifying Conjugates and Adducts

The ability to accurately detect and quantify this compound in biological samples is paramount for understanding its role in human health. Current analytical methods for estrogens and their metabolites, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays, provide a strong foundation. nih.gov However, the development of platforms with enhanced sensitivity and specificity for this particular adduct is a critical future direction.

This will likely involve the synthesis of stable isotope-labeled internal standards of this compound to enable precise quantification by mass spectrometry. lgcstandards.com Additionally, the development of highly specific monoclonal antibodies against the adduct could lead to sensitive and high-throughput immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), for rapid screening of clinical samples. nih.gov These advanced analytical tools will be indispensable for correlating the levels of this adduct with disease states and for assessing the efficacy of potential preventative or therapeutic interventions.

Integration with Multi-Omics Approaches for System-Wide Mechanistic Insights

To gain a holistic understanding of the biological consequences of this compound formation, future research must integrate its study with multi-omics approaches. A study on the effects of estradiol on liver cancer cells using integrated transcriptomics and metabolomics revealed significant alterations in metabolic pathways. nih.gov A similar approach can be applied to elucidate the system-wide effects of the this compound adduct.

By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive map of the cellular perturbations induced by the adduct. For instance, transcriptomic analysis could identify genes whose expression is altered in the presence of the adduct, while metabolomic analysis could reveal changes in cellular metabolic fingerprints. nih.gov This integrated approach will be instrumental in constructing a detailed mechanistic model of how this DNA adduct contributes to cellular dysfunction and disease, potentially identifying novel biomarkers and therapeutic targets.

Investigation into the Role of Linker Chemistry on Molecular Recognition and Biological Activity

The 6-N3-Adenine portion of the molecule effectively acts as a linker, tethering the estradiol metabolite to the DNA. The nature of this linkage is critical for its stability and how it is recognized by DNA repair enzymes and other cellular machinery. Future research should delve into the impact of the linker's chemistry on molecular recognition and subsequent biological activity.

Studies on other estrogen conjugates have highlighted the importance of the linker in determining antibody specificity and the biological properties of the conjugate. nih.gov By synthesizing analogs of this compound with modified linkers—for example, altering the point of attachment on the adenine or estradiol moiety, or changing the chemical nature of the bond—researchers can probe the structural requirements for its recognition by cellular proteins. This line of inquiry will not only enhance our fundamental understanding of DNA adduct recognition but could also inform the design of novel inhibitors or modulators of the downstream cellular responses to this form of DNA damage.

Q & A

Basic: What are the established methods for synthesizing 2-Hydroxy Estradiol 6-N3-Adenine, and how can purity be validated?

Methodological Answer:

Synthesis typically involves functionalizing estradiol at the 2-hydroxy position and conjugating it with adenine via an N3-azide linker. Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm for estrogen derivatives) and mass spectrometry (LC-MS) to confirm molecular weight (theoretical: 421.49 g/mol). Impurity profiling should follow USP guidelines, using acceptance criteria ≤0.1% for individual unspecified impurities .

Basic: Which analytical techniques are recommended for detecting and quantifying this compound in biological samples?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantification in complex matrices like cell lysates or serum. Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) for separation. Quantify via multiple reaction monitoring (MRM) transitions specific to the parent ion (m/z 421.49 → fragments at m/z 285.2 and 135.1). Internal standards (e.g., deuterated analogs like Ethynyl Estradiol-d4) improve accuracy . For cellular uptake studies, radiolabeled tracers (³H or ¹⁴C at the adenine moiety) paired with scintillation counting are effective .

Basic: What metabolic pathways involve this compound, and which enzymes are primarily responsible for its formation?

Methodological Answer:

The compound is hypothesized to arise from cytochrome P450 (CYP)-mediated hydroxylation of estradiol derivatives, particularly via CYP3A4 and CYP1B1 isoforms, which catalyze 2-hydroxylation of estradiol . Subsequent conjugation with adenine likely occurs via azide-alkyne "click" chemistry in synthetic workflows . In vivo, phase II metabolism (e.g., glucuronidation by UGT1A1 or sulfation by SULT1E1) may modify its excretion profile. TNF-α has been shown to upregulate 2-hydroxylation pathways in breast cancer models, suggesting cytokine-mediated modulation .

Advanced: How can researchers design experiments to investigate the role of this compound in estrogen receptor-mediated signaling pathways?

Methodological Answer:

Cell Models: Use ER-positive cell lines (e.g., MCF-7) treated with TNF-α to mimic inflammatory upregulation of 2-hydroxylation .

Dose-Response Assays: Test 0.1–100 nM concentrations to establish EC₅₀ values for ER binding (competitive assays with ³H-estradiol).

Transcriptomic Analysis: Perform RNA-seq to identify differentially expressed genes (e.g., CYP1B1, UGTs) after treatment.

Functional Validation: CRISPR/Cas9 knockout of CYP3A4 or CYP1B1 to assess metabolic dependency .

Data Integration: Cross-reference results with public databases (e.g., PubChem BioAssay) to identify structural analogs with known ER activity .

Advanced: What strategies should be employed to resolve discrepancies in reported enzymatic affinities (e.g., CYP3A4 vs. CYP1B1) for this compound formation?

Methodological Answer:

Enzyme Kinetic Assays: Compare Vmax and Km values using recombinant CYP3A4 and CYP1B1 in microsomal preparations. Monitor metabolite formation via LC-MS .

Inhibitor Studies: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4; 2,4,3',5'-tetramethoxystilbene for CYP1B1) to isolate contributions .

Cross-Validation: Replicate experiments in primary hepatocytes from CYP3A4/1B1-knockout mice to confirm human relevance.

Structural Analysis: Perform molecular docking to compare binding poses of the compound in CYP3A4 vs. CYP1B1 active sites .

Advanced: What are the best practices for integrating omics data (transcriptomic/proteomic) to elucidate the systemic effects of this compound?

Methodological Answer:

Multi-Omics Workflow: Pair RNA-seq (transcriptomic) with LC-MS-based proteomics to identify pathway-level changes (e.g., estrogen metabolism, DNA repair).

Network Analysis: Use tools like STRING or Cytoscape to map interactions between dysregulated genes/proteins and overlay with known estrogen signaling nodes .

Validation: Prioritize top candidates (e.g., CYP1B1, COMT) for siRNA knockdown followed by functional assays (e.g., cell proliferation, metabolite quantification) .

Public Data Mining: Compare results with repositories like GEO (Gene Expression Omnibus) to identify conserved mechanisms across studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.